molecular formula C15H14FN5O2 B2517862 N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide CAS No. 1465356-30-2

N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide

Cat. No.: B2517862
CAS No.: 1465356-30-2
M. Wt: 315.308
InChI Key: DMKDHOQREIEEIA-UHFFFAOYSA-N
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Description

N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide typically involves the reaction of 4-fluorobenzyl azide with cyanoacetaldehyde in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; conditionssolvent like DMF or acetonitrile, base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano(oxolan-3-yl)methyl]-2-(4-chlorophenyl)triazole-4-carboxamide
  • N-[Cyano(oxolan-3-yl)methyl]-2-(4-bromophenyl)triazole-4-carboxamide
  • N-[Cyano(oxolan-3-yl)methyl]-2-(4-methylphenyl)triazole-4-carboxamide

Uniqueness

N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c16-11-1-3-12(4-2-11)21-18-8-14(20-21)15(22)19-13(7-17)10-5-6-23-9-10/h1-4,8,10,13H,5-6,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKDHOQREIEEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)C2=NN(N=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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